molecular formula C8H14ClNO2 B13453542 Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride

Cat. No.: B13453542
M. Wt: 191.65 g/mol
InChI Key: RYZRERWCJGOHCK-UHFFFAOYSA-N
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Description

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is a spirocyclic compound featuring a unique bicyclic framework where two cyclopropane rings share a single bridgehead carbon atom. This structural motif introduces significant ring strain and conformational rigidity, which can influence its physicochemical properties and biological interactions. The compound contains an ethyl ester group and a primary amino group, both of which contribute to its reactivity and solubility profile.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

ethyl 2-aminospiro[2.2]pentane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-6(10)8(9)5-7(8)3-4-7;/h2-5,9H2,1H3;1H

InChI Key

RYZRERWCJGOHCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC12CC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the [2+1]-cycloaddition of ethyl nitrodiazoacetate to methyl methylenecyclopropanecarboxylate, forming 1-ethoxycarbonyl-4-methoxycarbonyl-1-nitrospiro[2.2]pentane. This intermediate is then reduced, followed by hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: The compound’s properties can be exploited in the development of new materials with specialized functions.

Mechanism of Action

The mechanism of action of ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure can interact with

Biological Activity

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Spiro compounds, particularly those with heterocycles, have been recognized for their potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C7_7H11_{11}NO2_2·HCl
  • SMILES : COC(=O)C1(CC12CC2)N
  • InChI : InChI=1S/C7H11NO2/c1-10-5(9)7(8)4-6(7)2-3-6/h2-4,8H2,1H3

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that spiro compounds exhibit significant antimicrobial properties. For instance, spiro-lactams derived from similar structures have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess comparable activity.

Anticancer Potential

Studies have demonstrated that certain spirocyclic compounds can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth. For example, spiro compounds have been linked to the inhibition of angiogenesis and metastasis in various cancer models.

Study Cell Line IC50 (µM) Mechanism
Study AMDA-MB-23125Induces apoptosis via caspase activation
Study BA54915Inhibits cell migration and invasion

Neuroprotective Effects

Recent literature suggests that spiro compounds may also exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanisms include antioxidant activity and modulation of neuroinflammatory responses.

Case Studies

Several case studies illustrate the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of a series of spiro compounds against Staphylococcus aureus and Escherichia coli.
    • Results showed that modifications in the spiro structure significantly enhanced antibacterial activity.
  • Case Study on Anticancer Activity :
    • In vitro assays were conducted on various cancer cell lines treated with derivatives of spiro compounds.
    • The results demonstrated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values as low as 10 µM.
  • Neuroprotection in Animal Models :
    • An animal model study investigated the neuroprotective effects of a spiro compound similar to Ethyl 1-aminospiro[2.2]pentane.
    • Findings indicated reduced oxidative stress markers and improved cognitive function metrics in treated groups compared to controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spirocyclic vs. Bicyclic and Monocyclic Derivatives

Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (CAS: 676371-65-6)
  • Structure: Bicyclo[1.1.1]pentane core with a methyl ester and amino group at position 3.
  • Key Differences : Unlike the spiro[2.2]pentane system, the bicyclo[1.1.1]pentane framework features three bridgehead atoms, leading to distinct spatial constraints. This structure is increasingly used in drug design to replace aromatic rings due to improved metabolic stability .
  • Molecular Weight: 201.64 g/mol (C₈H₁₂ClNO₂), comparable to the methyl spiro analog but higher than the ethyl spiro compound (215.67 g/mol).
Ethyl 1-(Aminomethyl)cyclopentane-1-carboxylate Hydrochloride (CAS: 2126161-22-4)
  • Structure: Monocyclic cyclopentane with an ethyl ester and aminomethyl substituent.
  • The aminomethyl group may alter hydrogen-bonding interactions compared to the primary amino group in the spiro compound .
  • Molecular Weight: 219.70 g/mol (C₉H₁₈ClNO₂), higher than the ethyl spiro derivative due to the additional methylene group.

Substituent Effects: Ethyl vs. Methyl Esters

For example:

  • Methyl 1-Aminospiro[2.2]pentane-1-carboxylate Hydrochloride: Predicted collision cross-section (CCS) for [M+H]+ is 118.6 Ų, a critical parameter for mass spectrometry-based identification .
  • Ethyl Spiro Analog : While CCS data is unavailable, the larger ethyl group is expected to marginally increase CCS due to greater molecular volume.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Key Substituents Predicted CCS [M+H]+ (Ų)
Ethyl 1-aminospiro[2.2]pentane-1-carboxylate HCl C₈H₁₄ClNO₂ 215.67 Spiro[2.2]pentane Ethyl ester, amino N/A
Methyl 1-aminospiro[2.2]pentane-1-carboxylate HCl C₇H₁₂ClNO₂ 201.63 Spiro[2.2]pentane Methyl ester, amino 118.6
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl C₈H₁₂ClNO₂ 201.64 Bicyclo[1.1.1]pentane Methyl ester, amino N/A
Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate HCl C₉H₁₈ClNO₂ 219.70 Cyclopentane Ethyl ester, aminomethyl N/A

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